molecular formula C18H14N2O8 B14269217 2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate CAS No. 154732-67-9

2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate

Cat. No.: B14269217
CAS No.: 154732-67-9
M. Wt: 386.3 g/mol
InChI Key: MPSRCFUTRONBGQ-UHFFFAOYSA-N
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Description

2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate is an organic compound that features both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate typically involves esterification reactions. One common method is the reaction of 3,5-dinitrobenzoic acid with 2-hydroxyethyl 3-phenylacrylate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.

Major Products

Scientific Research Applications

2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic and ester functional groups. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro groups can also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate is unique due to the presence of both the 3-phenylacryloyl and 3,5-dinitrobenzoate groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

154732-67-9

Molecular Formula

C18H14N2O8

Molecular Weight

386.3 g/mol

IUPAC Name

2-(3-phenylprop-2-enoyloxy)ethyl 3,5-dinitrobenzoate

InChI

InChI=1S/C18H14N2O8/c21-17(7-6-13-4-2-1-3-5-13)27-8-9-28-18(22)14-10-15(19(23)24)12-16(11-14)20(25)26/h1-7,10-12H,8-9H2

InChI Key

MPSRCFUTRONBGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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